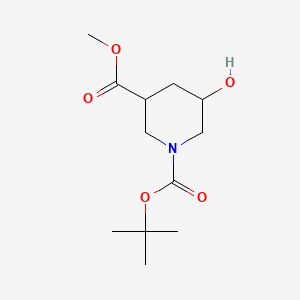

Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 3-O-methyl 5-hydroxypiperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-8(10(15)17-4)5-9(14)7-13/h8-9,14H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZMPKMSTNKZKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672358 | |

| Record name | 1-tert-Butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1095010-47-1 | |

| Record name | 1-tert-Butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate, a valuable building block in medicinal chemistry and drug development. This document details the core synthetic strategies, provides structured quantitative data for key reactions, and outlines detailed experimental protocols.

Introduction

This compound is a chiral heterocyclic compound of significant interest in the pharmaceutical industry. Its substituted piperidine scaffold is a common motif in a wide array of biologically active molecules. The presence of a hydroxyl group, a carboxylic ester, and a Boc-protected amine provides multiple points for diversification, making it a versatile intermediate for the synthesis of complex drug candidates. This guide focuses on the most prevalent and practical synthetic routes to this compound, starting from commercially available precursors.

Core Synthetic Pathways

The most common and efficient synthesis of this compound is a two-step process. This primary pathway begins with the catalytic hydrogenation of a pyridine precursor, followed by the protection of the resulting secondary amine with a tert-butyloxycarbonyl (Boc) group. An alternative, though less direct, route involves the esterification of the corresponding carboxylic acid.

Pathway 1: Catalytic Hydrogenation and N-Boc Protection

This is the most direct and widely employed route. It commences with the reduction of a substituted pyridine, typically methyl 5-hydroxynicotinate, to form the piperidine ring. The subsequent step involves the protection of the piperidine nitrogen with a Boc group.

Pathway 2: Esterification of 1-Boc-5-hydroxypiperidine-3-carboxylic acid

An alternative approach begins with the commercially available 1-Boc-5-hydroxypiperidine-3-carboxylic acid. Esterification of the carboxylic acid moiety with methanol yields the desired product. This pathway is advantageous if the carboxylic acid precursor is readily accessible.

Quantitative Data Summary

The following tables summarize the key quantitative data for the reactions described in the primary synthetic pathway. The data has been compiled from analogous reactions and represents typical experimental outcomes.

Table 1: Catalytic Hydrogenation of Pyridine Precursors

| Catalyst | Substrate | Solvent | Pressure (MPa) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 5% Rh/C | 3-Hydroxypyridine | Water | 5 | 90 | 48 | 81.3 | [1] |

| PtO₂ | 2-Carbomethoxytropinone | Glacial Acetic Acid / Water | ~0.1 (1 atm) | Room Temp. | 12 | Racemic product | [2] |

| Pd/Al₂Ti₁ | Catechol | Not specified | 2 | 100 | - | 100 (conversion) | [3] |

Table 2: N-Boc Protection of Piperidine Intermediates

| Reagent | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| (Boc)₂O | 3-Hydroxypiperidine D-pyroglutamate | Sodium Hydroxide | Water | Room Temp. | 4 | 95 | [1] |

| (Boc)₂O | 4-Hydroxypiperidine | Potassium Carbonate | Methanol | Reflux | - | Near-quantitative | [4] |

| (Boc)₂O | Various Amines | - | Water/Acetone | Room Temp. | 0.1-1 | High |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the key synthetic steps. These are representative procedures and may require optimization for specific substrates and scales.

Protocol 1: Catalytic Hydrogenation of Methyl 5-hydroxynicotinate

This procedure is adapted from the hydrogenation of 3-hydroxypyridine and is expected to be applicable to methyl 5-hydroxynicotinate.[1]

Workflow:

Materials:

-

Methyl 5-hydroxynicotinate

-

5% Rhodium on Carbon (Rh/C) catalyst

-

Water (distilled or deionized)

-

Hydrogen gas

-

Autoclave (high-pressure reactor)

Procedure:

-

In a high-pressure autoclave, combine methyl 5-hydroxynicotinate (1 equivalent), 5% Rh/C catalyst (typically 1-5 mol%), and water.

-

Seal the autoclave and purge with hydrogen gas several times to remove air.

-

Pressurize the autoclave with hydrogen gas to 5 MPa.

-

Heat the reaction mixture to 90°C with vigorous stirring.

-

Maintain the temperature and pressure for 48 hours, monitoring hydrogen uptake if possible.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

-

Open the autoclave and filter the reaction mixture to remove the catalyst.

-

The filtrate is then concentrated under reduced pressure to remove the water.

-

The resulting crude Methyl 5-hydroxypiperidine-3-carboxylate can be purified by vacuum distillation or column chromatography.

Protocol 2: N-Boc Protection of Methyl 5-hydroxypiperidine-3-carboxylate

This protocol is a general procedure for the N-Boc protection of amines and is adaptable for Methyl 5-hydroxypiperidine-3-carboxylate.

Workflow:

Materials:

-

Methyl 5-hydroxypiperidine-3-carboxylate

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

A suitable base (e.g., triethylamine, sodium bicarbonate)

-

A suitable solvent (e.g., dichloromethane, tetrahydrofuran/water)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve Methyl 5-hydroxypiperidine-3-carboxylate (1 equivalent) and a base (1.1-1.5 equivalents) in the chosen solvent.

-

Cool the solution to 0°C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1-1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench by adding water or a saturated solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Conclusion

The synthesis of this compound is most efficiently achieved through a two-step sequence involving catalytic hydrogenation of a pyridine precursor followed by N-Boc protection. This guide provides the fundamental knowledge, quantitative data, and detailed protocols necessary for researchers to successfully synthesize this valuable intermediate. The presented pathways and experimental details offer a solid foundation for further optimization and application in complex molecule synthesis and drug discovery programs.

References

An In-depth Technical Guide to the Chemical Properties of Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate, a versatile heterocyclic building block crucial in medicinal chemistry and drug development. This document collates available data on its structure, physicochemical properties, and reactivity, alongside detailed experimental protocols.

Core Chemical Properties

This compound, also known as tert-butyl 5-hydroxy-3-(methoxycarbonyl)piperidine-1-carboxylate, is a piperidine derivative featuring a hydroxyl group at the 5-position, a methyl ester at the 3-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The presence of these functional groups makes it a valuable intermediate for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. The piperidine scaffold itself is a common motif in many FDA-approved drugs.

Data Presentation: Summarized Quantitative Data

Due to the limited availability of experimentally determined data for this specific compound, the following tables include information on the closely related precursor, Methyl 5-hydroxypiperidine-3-carboxylate, as well as predicted values and data from analogous N-Boc protected piperidine derivatives.

Table 1: General and Physicochemical Properties

| Property | Value | Source/Comment |

| Molecular Formula | C₁₃H₂₃NO₅ | Calculated |

| Molecular Weight | 273.33 g/mol | Calculated |

| Appearance | Predicted: White to off-white solid | Based on similar compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Predicted: Soluble in methanol, chloroform, ethyl acetate | Based on similar N-Boc protected compounds |

| CAS Number | Not assigned | Precursor (unprotected): 1095010-44-8[1][2][3] |

Table 2: Spectroscopic Data (Predicted/Analogous)

| Technique | Data | Source/Comment |

| ¹H NMR | Predicted shifts (CDCl₃, 400 MHz) δ (ppm): 4.1-3.9 (m, 1H, CH-OH), 3.71 (s, 3H, OCH₃), 3.6-3.0 (m, 4H, piperidine CH₂), 2.8-2.6 (m, 1H, CH-CO₂Me), 2.2-1.8 (m, 2H, piperidine CH₂), 1.47 (s, 9H, C(CH₃)₃) | Based on analogous N-Boc piperidines and the precursor. |

| ¹³C NMR | Predicted shifts (CDCl₃, 100 MHz) δ (ppm): 173-171 (C=O, ester), 155 (C=O, Boc), 80 (C(CH₃)₃), 68-65 (CH-OH), 52 (OCH₃), 50-40 (piperidine CH, CH₂), 35-25 (piperidine CH₂), 28.5 (C(CH₃)₃) | Based on analogous N-Boc piperidines. |

| IR (Infrared) | Predicted characteristic peaks (cm⁻¹): 3400 (O-H stretch), 2975 (C-H stretch), 1735 (C=O stretch, ester), 1685 (C=O stretch, carbamate) | General values for functional groups present. |

| MS (Mass Spec) | Predicted [M+H]⁺: 274.16 | Calculated for C₁₃H₂₄NO₅⁺ |

Experimental Protocols

The following are detailed methodologies for key experiments related to this compound.

Synthesis of this compound

This protocol describes the N-Boc protection of Methyl 5-hydroxypiperidine-3-carboxylate.

Materials:

-

Methyl 5-hydroxypiperidine-3-carboxylate (CAS: 1095010-44-8)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve Methyl 5-hydroxypiperidine-3-carboxylate (1.0 eq) in DCM or THF.

-

Add a base such as triethylamine (1.2 eq) or an aqueous solution of sodium bicarbonate.

-

To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Upon completion, if using an organic solvent, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

-

¹³C NMR: Acquire the spectrum on a 100 MHz or higher spectrometer.

Mass Spectrometry (MS):

-

Technique: Electrospray ionization (ESI) is a suitable method.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

-

Analysis: Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows.

Caption: Synthetic and analytical workflow for this compound.

Caption: Structural components and applications of the target molecule.

References

An In-depth Technical Guide to Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate, a functionalized piperidine derivative of significant interest in medicinal chemistry and drug discovery. Due to the apparent novelty of this specific compound, this document compiles inferred data based on closely related analogues and established synthetic methodologies, offering a robust resource for its synthesis, characterization, and potential applications.

Compound Identification and Structure

While a specific CAS number for this compound is not readily found in public databases, its chemical structure can be definitively established from its IUPAC name. The molecule consists of a piperidine ring N-protected with a tert-butyloxycarbonyl (Boc) group, a methyl ester at the 3-position, and a hydroxyl group at the 5-position.

Proposed Structure:

Molecular Formula: C₁₂H₂₁NO₅

Molecular Weight: 259.30 g/mol

Physicochemical Properties (Estimated)

The following table summarizes the estimated physicochemical properties of this compound. These values are extrapolated from documented properties of analogous compounds, such as Methyl 5-hydroxypiperidine-3-carboxylate and N-Boc-piperidine derivatives, and the known effects of the Boc protecting group.

| Property | Estimated Value | Notes |

| Appearance | White to off-white solid | Based on similar N-Boc protected piperidines. |

| Melting Point (°C) | 45 - 60 | The Boc group may lower the melting point compared to the free amine. |

| Boiling Point (°C) | > 300 | Estimated based on related structures. |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Limited solubility in water. | The Boc group increases lipophilicity. |

| pKa | ~15 (hydroxyl proton), N-H pKa is not applicable | The nitrogen is protected as a carbamate. |

Synthesis and Experimental Protocols

The most logical synthetic route to this compound is the N-protection of its corresponding secondary amine precursor, Methyl 5-hydroxypiperidine-3-carboxylate (CAS: 1095010-44-8).

Experimental Protocol: N-Boc Protection

This protocol details the synthesis of this compound from its commercially available precursor.

Materials:

-

Methyl 5-hydroxypiperidine-3-carboxylate (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.2 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve Methyl 5-hydroxypiperidine-3-carboxylate (1.0 eq) in anhydrous DCM or THF (to a concentration of approximately 0.1-0.5 M).

-

Base Addition: To the stirred solution, add triethylamine or DIPEA (1.5 eq) at room temperature.

-

Boc Anhydride Addition: Add di-tert-butyl dicarbonate (1.1 - 1.2 eq) portion-wise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup:

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

-

Applications in Drug Discovery and Development

Piperidine scaffolds are prevalent in a vast array of pharmaceuticals and bioactive molecules. The functional groups on this compound make it a versatile building block for the synthesis of more complex drug candidates.

-

Scaffold for Library Synthesis: The hydroxyl and ester functionalities provide two distinct points for chemical diversification, making this compound an excellent starting point for the creation of compound libraries for high-throughput screening.

-

Intermediate for Targeted Therapeutics: The piperidine core is a key component in many CNS-active drugs, antivirals, and enzyme inhibitors.[1] The stereochemistry of the hydroxyl and carboxylate groups can be crucial for specific binding interactions with biological targets.

-

Modification of Pharmacokinetic Properties: The introduction of the piperidine moiety can influence the solubility, lipophilicity, and metabolic stability of a drug candidate, thereby improving its overall pharmacokinetic profile.[2]

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed synthesis of this compound.

This guide serves as a foundational resource for researchers interested in the synthesis and application of this compound. The provided protocols and data, while inferred, are based on well-established chemical principles and offer a strong starting point for further investigation.

References

The Pivotal Role of Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthetically versatile piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of approved therapeutics. Among the plethora of piperidine-based building blocks, Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate emerges as a particularly valuable starting material for the synthesis of complex and stereochemically rich drug candidates. Its trifunctional nature, featuring a protected amine, a reactive hydroxyl group, and an ester moiety, provides a robust platform for the strategic elaboration of molecular complexity. This technical guide delves into the synthesis, key reactions, and applications of this important intermediate, providing researchers with the practical knowledge to leverage its potential in drug discovery programs.

Physicochemical and Structural Characteristics

This compound is a chiral molecule that can exist as different stereoisomers. The cis and trans diastereomers, referring to the relative orientation of the hydroxyl and methyl carboxylate groups, are of particular importance as their distinct three-dimensional arrangements can significantly impact biological activity. The Boc (tert-butyloxycarbonyl) protecting group ensures the stability of the piperidine nitrogen and allows for its selective deprotection under acidic conditions.

| Property | Data |

| Molecular Formula | C₁₂H₂₁NO₅ |

| Molecular Weight | 259.30 g/mol |

| Appearance | Typically a solid |

| Key Functional Groups | N-Boc protected amine, secondary hydroxyl, methyl ester |

Note: Physicochemical properties such as melting point and solubility can vary depending on the specific stereoisomer.

Synthesis of the Core Scaffold

A common and efficient route to this compound involves the stereoselective reduction of its ketone precursor, Methyl 1-Boc-5-oxopiperidine-3-carboxylate. The choice of reducing agent is critical as it dictates the diastereoselectivity of the resulting alcohol.

Experimental Protocol: Stereoselective Reduction of Methyl 1-Boc-5-oxopiperidine-3-carboxylate

This protocol describes a general procedure for the reduction of the 5-keto group, which can be adapted to favor either the cis or trans diastereomer based on the choice of hydride reagent.

Materials:

-

Methyl 1-Boc-5-oxopiperidine-3-carboxylate

-

Sodium borohydride (NaBH₄) or Lithium tri-sec-butylborohydride (L-Selectride®)

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 1-Boc-5-oxopiperidine-3-carboxylate (1.0 eq) in an appropriate solvent. For NaBH₄ reductions, methanol is commonly used. For bulkier reducing agents like L-Selectride®, THF is the preferred solvent.

-

Cooling: Cool the solution to the desired temperature using an ice bath (0 °C) or a dry ice/acetone bath (-78 °C). Lower temperatures generally enhance stereoselectivity.

-

Addition of Reducing Agent: Slowly add the reducing agent (1.1-1.5 eq) to the cooled solution. For NaBH₄, it can be added in portions as a solid. L-Selectride® is typically added dropwise as a solution in THF.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at the reaction temperature.

-

Extraction: Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane (3 x volumes).

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel to separate the diastereomers and obtain the desired pure this compound.

Stereochemical Considerations:

-

Sodium borohydride (NaBH₄): Tends to favor the thermodynamically more stable equatorial attack, often leading to the trans isomer as the major product.

-

L-Selectride®: Being a sterically hindered hydride source, it preferentially attacks from the less hindered face (axial attack), typically yielding the cis isomer as the major product.

The stereochemical outcome should be confirmed by NMR spectroscopy, utilizing techniques such as NOESY to establish the spatial relationship between the protons at C3 and C5.

Caption: Synthetic pathway to cis- and trans-isomers.

Applications in Drug Discovery

The strategic placement of functional groups in this compound makes it a valuable precursor for a range of therapeutic targets. The hydroxyl group can act as a hydrogen bond donor or acceptor, or it can be further functionalized. The ester can be hydrolyzed to a carboxylic acid for amide coupling or reduced to a primary alcohol.

Kinase Inhibitors

The 4-hydroxypiperidine moiety has been identified as a key pharmacophore in a number of p38 MAP kinase inhibitors, where it is thought to confer selectivity and improve pharmacokinetic properties.[1] While direct examples using the title compound are proprietary, its structural motifs are highly relevant for creating novel kinase inhibitors. The hydroxyl group can form crucial interactions in the ATP-binding pocket of kinases.

Antiviral Agents

Piperidine derivatives are integral to many antiviral drugs.[2] The hydroxyl group of the title compound can mimic the ribose sugar of nucleosides, making it a candidate for the synthesis of novel nucleoside analogs with potential activity against viruses like HIV and influenza.[2][3]

General Workflow in a Drug Discovery Cascade

The versatility of this compound allows for its incorporation into various stages of a drug discovery project, from library synthesis to lead optimization.

Caption: Drug discovery workflow using the title compound.

Key Chemical Transformations

Beyond its synthesis, the utility of this compound lies in its reactivity. The following are key transformations that can be performed on this scaffold:

-

Mitsunobu Reaction: The hydroxyl group can be inverted or substituted with various nucleophiles, such as azides or phenols, under Mitsunobu conditions.

-

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone (Methyl 1-Boc-5-oxopiperidine-3-carboxylate) using reagents like Dess-Martin periodinane or Swern oxidation.

-

Ester Hydrolysis: The methyl ester can be saponified to the corresponding carboxylic acid using a base like lithium hydroxide, which can then be coupled with amines to form amides.

-

Ester Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride.

-

Boc-Deprotection: The Boc group can be readily removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, freeing the secondary amine for further functionalization.

By employing these transformations, medicinal chemists can rapidly generate a diverse library of compounds for biological screening, accelerating the journey from a starting material to a potential drug candidate. The strategic use of this compound provides a powerful and efficient approach to exploring novel chemical space in the pursuit of new medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate as a Chiral Building Block in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics with enhanced efficacy and reduced side effects has led to a surge in the development of chiral drugs. Within this landscape, chiral building blocks serve as fundamental components for the asymmetric synthesis of complex active pharmaceutical ingredients (APIs). Among these, substituted piperidine scaffolds are of paramount importance due to their prevalence in a vast array of natural products and synthetic drugs. This technical guide delves into the significance, synthesis, and potential applications of a highly valuable chiral building block: Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate .

This versatile molecule, featuring a piperidine core functionalized with a hydroxyl and a methyl carboxylate group at the 3 and 5 positions, and protected with a tert-butoxycarbonyl (Boc) group, offers multiple points for diversification and stereochemical control. Its distinct stereoisomers provide a gateway to a diverse chemical space, enabling the synthesis of novel drug candidates with specific pharmacological profiles.

Physicochemical Properties and Stereoisomerism

This compound possesses two stereocenters at the C3 and C5 positions of the piperidine ring. This gives rise to four possible stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R). The cis and trans relationship between the hydroxyl and carboxylate substituents significantly influences the three-dimensional conformation of the piperidine ring and, consequently, the biological activity of the final drug molecule.

Table 1: Physicochemical Properties of Related Piperidine Precursors

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Methyl 1-Boc-5-oxo-piperidine-3-carboxylate | 1303974-96-0 | C12H19NO5 | 257.28 | Solid |

| (S)-1-Boc-3-hydroxypiperidine | 143900-44-1 | C10H19NO3 | 201.26 | White to tan powder or crystalline powder |

| (R)-1-Boc-3-hydroxypiperidine | 143900-43-0 | C10H19NO3 | 201.26 | Not specified |

Synthetic Strategies: Accessing the Chiral Scaffolds

The stereoselective synthesis of 3,5-disubstituted piperidines like this compound is a challenging yet crucial task in medicinal chemistry. Several strategies can be envisioned, drawing from established methodologies for the synthesis of similarly substituted piperidines. A key precursor for accessing the desired 5-hydroxy derivative is the corresponding 5-oxo piperidine.

Diastereoselective Reduction of a Ketone Precursor

A common and effective method to introduce the hydroxyl group with stereocontrol is the diastereoselective reduction of the corresponding ketone, Methyl 1-Boc-5-oxopiperidine-3-carboxylate. The choice of reducing agent and reaction conditions can influence the stereochemical outcome, yielding either the cis or trans diastereomer as the major product.

Table 2: Hypothetical Diastereoselective Reduction of Methyl 1-Boc-5-oxopiperidine-3-carboxylate

| Entry | Reducing Agent | Solvent | Temperature (°C) | Major Diastereomer | Diastereomeric Ratio (cis:trans) |

| 1 | NaBH4 | Methanol | 0 to rt | cis | >90:10 |

| 2 | L-Selectride® | THF | -78 | trans | >95:5 |

| 3 | K-Selectride® | THF | -78 | trans | >95:5 |

This table presents a hypothetical scenario based on established principles of ketone reduction. Actual results would require experimental validation.

Experimental Protocol: Proposed Diastereoselective Reduction to cis-Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate

-

Dissolve Methyl 1-Boc-5-oxopiperidine-3-carboxylate (1.0 eq) in anhydrous methanol (10 mL/mmol) and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH4) (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove methanol.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired cis-diastereomer.

Chiral Resolution of Racemic Mixtures

For obtaining enantiomerically pure isomers, chiral resolution of the racemic mixture of this compound is a viable strategy. This can be achieved through several methods, including:

-

Diastereomeric Salt Formation: Reaction of the racemic carboxylic acid (after hydrolysis of the methyl ester) with a chiral amine or base to form diastereomeric salts, which can be separated by fractional crystallization.

-

Enzymatic Kinetic Resolution: Utilizing lipases or other enzymes to selectively acylate or hydrolyze one enantiomer of the racemic alcohol, allowing for the separation of the unreacted enantiomer and the derivatized product.[1]

Experimental Protocol: Generalized Enzymatic Kinetic Resolution

-

Dissolve the racemic this compound (1.0 eq) in an appropriate organic solvent (e.g., toluene, THF).

-

Add an acylating agent (e.g., vinyl acetate, isopropenyl acetate) (0.5-0.6 eq).

-

Add a lipase (e.g., Candida antarctica lipase B (CAL-B), Pseudomonas cepacia lipase) (typically 10-50% by weight).

-

Stir the mixture at a controlled temperature (e.g., room temperature, 40 °C) and monitor the conversion by chiral HPLC.

-

Once approximately 50% conversion is reached, filter off the enzyme.

-

Concentrate the filtrate and separate the acylated product from the unreacted alcohol by column chromatography.

-

The enantiomeric excess (e.e.) of both the recovered starting material and the product is determined by chiral HPLC.

Applications in Drug Discovery and Development

The 3,5-disubstituted piperidine scaffold is a privileged motif in medicinal chemistry, appearing in a variety of bioactive molecules. The presence of both a hydroxyl and a carboxylate group on the this compound building block allows for diverse synthetic elaborations, making it a valuable precursor for libraries of compounds targeting various diseases.

Potential as a Precursor for Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase ATP-binding site. The piperidine ring of this compound can serve as a scaffold to present pharmacophoric groups in a specific three-dimensional arrangement. For instance, the hydroxyl group can act as a hydrogen bond donor or acceptor, while the carboxylate can be converted to an amide to introduce further diversity and interactions with the target protein. A prominent example of a drug containing a chiral piperidine is Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, which utilizes (S)-1-Boc-3-hydroxypiperidine in its synthesis.[2] While not the exact building block, this highlights the importance of chiral hydroxypiperidines in this class of drugs.

Application in the Synthesis of Antiviral Agents

Piperidine derivatives have also been explored for their antiviral activities. The piperidine core can serve as a scaffold to mimic natural substrates or to interact with viral enzymes. The functional groups on this compound provide handles for the attachment of various pharmacophores that can target viral proteases, polymerases, or entry mechanisms. While specific examples utilizing this exact building block are not prominent in the literature, the general class of functionalized piperidines is of significant interest in antiviral research.

Conclusion

This compound represents a chiral building block with significant potential for the synthesis of novel and stereochemically defined pharmaceutical agents. Its 3,5-disubstituted pattern offers a unique scaffold for the development of drugs targeting a range of diseases, with kinase inhibition and antiviral applications being particularly promising areas. While detailed synthetic protocols for this specific molecule are not widely published, established methods for the stereoselective synthesis of related piperidines provide a solid foundation for its preparation. As the demand for more sophisticated and effective chiral drugs continues to grow, the importance of versatile building blocks like this compound in the drug discovery and development pipeline is set to increase. Further research into its efficient and scalable synthesis will undoubtedly unlock its full potential in medicinal chemistry.

References

The Pivotal Role of Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in the design and synthesis of therapeutic agents, with its derivatives forming the core of numerous approved drugs.[1][2] Among the vast array of functionalized piperidines, Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate stands out as a versatile and highly valuable building block in medicinal chemistry. Its unique trifunctional nature, featuring a protected amine, a hydroxyl group, and a methyl ester, offers a rich platform for chemical elaboration and the introduction of molecular diversity. This technical guide provides an in-depth exploration of the synthesis, properties, and significant applications of this compound, highlighting its instrumental role in the development of novel therapeutics, particularly in the realms of kinase inhibition and antiviral agents.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, owing to its prevalence in natural products and its ability to confer favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1][2] The introduction of chirality and various functional groups onto the piperidine core allows for precise three-dimensional orientation of substituents, enabling targeted interactions with biological macromolecules.[3][4] The tert-butoxycarbonyl (Boc) protecting group is frequently employed for the piperidine nitrogen, offering stability under a wide range of reaction conditions while being readily removable under mild acidic conditions, thus facilitating multi-step synthetic sequences.[5][6][7]

This compound, with its strategically placed functional groups, serves as a key intermediate for creating complex molecular architectures. The hydroxyl group can act as a hydrogen bond donor or acceptor, or as a site for further functionalization, while the methyl ester provides a handle for amide bond formation or reduction to a primary alcohol.

Physicochemical and Structural Data

Quantitative data for this compound and its deprotected precursor are summarized below. The properties of the target compound are often inferred from its deprotected form and related structures due to limited direct literature.

| Property | This compound | Methyl 5-hydroxypiperidine-3-carboxylate[8][9] |

| CAS Number | Not available | 1095010-44-8 |

| Molecular Formula | C₁₂H₂₁NO₅ | C₇H₁₃NO₃ |

| Molecular Weight | 259.30 g/mol | 159.18 g/mol |

| Appearance | Predicted: White to off-white solid | Data not available |

| SMILES | COC(=O)C1CC(O)CN(C1)C(=O)OC(C)(C)C | COC(=O)C1CC(CNC1)O |

| Topological Polar Surface Area (TPSA) | 84.86 Ų (Predicted) | 58.56 Ų |

| logP | 0.85 (Predicted) | -0.8702 |

| Hydrogen Bond Donors | 1 | 2 |

| Hydrogen Bond Acceptors | 5 | 4 |

| Rotatable Bonds | 4 | 1 |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the Boc-protection of its corresponding amine precursor, Methyl 5-hydroxypiperidine-3-carboxylate.

Synthesis of this compound

This procedure is based on standard N-tert-butoxycarbonylation of amines.[10]

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Experimental Protocol:

-

Dissolution: Dissolve Methyl 5-hydroxypiperidine-3-carboxylate (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.[5]

-

Base Addition: Add a base, such as triethylamine (1.2 - 2.0 equivalents) for anhydrous conditions or sodium hydroxide for aqueous conditions, to the solution and stir.[5]

-

Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equivalents) to the stirred solution at room temperature or 0 °C.[5]

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[5]

-

Work-up:

-

If using an organic solvent, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

If using an aqueous system, extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

-

Purification: Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Role in Medicinal Chemistry and Drug Discovery

This compound is a versatile intermediate for the synthesis of a wide range of bioactive molecules. Its utility stems from the orthogonal reactivity of its functional groups.

Application in the Synthesis of Kinase Inhibitors

The hydroxyl group of the piperidine ring can form crucial hydrogen bond interactions with the hinge region of kinase ATP-binding pockets.[2] The piperidine scaffold itself can serve as a central scaffold to orient pharmacophoric groups in the desired spatial arrangement for optimal binding.

Workflow for Utilization in Kinase Inhibitor Synthesis:

Caption: Workflow for kinase inhibitor synthesis.

Role in the Development of Antiviral Agents

The piperidine core is a common feature in various antiviral compounds. It can enhance the bioavailability and modulate the physicochemical properties of nucleoside and non-nucleoside analogs.[2] The functional groups on this compound allow for its incorporation into diverse antiviral scaffolds.

Representative Signaling Pathway: Kinase Inhibition

Many kinase inhibitors target signaling pathways crucial for cancer cell proliferation and survival, such as the BCR-Abl pathway in chronic myeloid leukemia. While a drug containing the specific "this compound" moiety is not explicitly detailed in the search results, the general principle of how such a scaffold could be integrated into a kinase inhibitor that modulates a signaling pathway can be illustrated.

Caption: Kinase inhibition signaling pathway.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its trifunctional nature, combined with the robust and easily removable Boc protecting group, provides a powerful tool for the synthesis of complex and diverse molecular architectures. Its application in the development of kinase inhibitors and antiviral agents underscores its significance in the quest for novel therapeutics. Further exploration of the chemical space accessible from this intermediate is likely to yield new and improved drug candidates for a variety of diseases.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. benchchem.com [benchchem.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 8. Buy Methyl 5-hydroxypiperidine-3-carboxylate | 1095010-44-8 [smolecule.com]

- 9. chemscene.com [chemscene.com]

- 10. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate Derivatives and Analogs for Drug Discovery Professionals

Introduction

The piperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous approved pharmaceuticals and bioactive natural products.[1] Its prevalence is attributed to its favorable physicochemical properties, including high chemical stability, the ability to modulate lipophilicity and water solubility, and conformational flexibility that allows for optimal binding to biological targets.[1] The presence of a piperidine ring can enhance a molecule's druggability by improving metabolic stability and facilitating transport across biological membranes, often with reduced toxicity.[1]

Within this important class of heterocycles, Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate and its analogs serve as versatile and highly valuable building blocks for the synthesis of a wide array of complex and biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group provides stability during various reaction conditions while allowing for straightforward deprotection when necessary. The hydroxyl and methyl ester functionalities at the 5- and 3-positions, respectively, offer reactive handles for further chemical modifications, enabling the creation of diverse chemical libraries for high-throughput screening and drug discovery.[2][3]

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives and analogs of this compound. It is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Synthesis of Derivatives and Analogs

The functionalized piperidine core of this compound allows for a multitude of synthetic transformations to generate diverse libraries of compounds. A common strategy involves the modification of the hydroxyl and ester groups to introduce various substituents and build more complex heterocyclic systems.

One notable class of derivatives synthesized from precursors of the core molecule are pyrazole-piperidines. These compounds have shown potential as novel heterocyclic amino acids for use as building blocks in drug discovery.[4]

Experimental Protocol: Synthesis of Methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates

This protocol details the synthesis of pyrazole-piperidine derivatives from 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid, a close analog of the title compound. The methodology involves the initial conversion of the carboxylic acid to a β-keto ester, followed by reaction with N,N-dimethylformamide dimethyl acetal to form a β-enamino diketone. Subsequent cyclization with a hydrazine derivative yields the final pyrazole product.[4]

Step 1: Synthesis of tert-Butyl 3-[(2E)-3-(dimethylamino)-2-(methoxycarbonyl)prop-2-enoyl]piperidine-1-carboxylate [4]

-

To a solution of 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (4 g, 17.4 mmol) in dichloromethane (DCM, 24 mL) cooled to 0 °C, add Meldrum's acid (2.77 g, 19.2 mmol) followed by 4-dimethylaminopyridine (DMAP, 4.26 g, 34.9 mmol).

-

Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 3.68 g, 19.2 mmol) in portions over 10 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Dilute the reaction solution with DCM (10 mL) and wash with 1 M KHSO₄ (2 x 15 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Dissolve the resulting residue in methanol (40 mL) and heat at reflux for 2 hours.

-

Cool the solution and remove the solvent under reduced pressure.

-

To the obtained β-keto ester in toluene (20 mL), add N,N-dimethylformamide dimethyl acetal (2.2 g, 18.5 mmol) and heat the mixture at 110 °C for 4 hours.

-

After cooling, evaporate the solvent under reduced pressure to yield the crude β-enamino diketone, which can be used in the next step without further purification.

Step 2: Synthesis of tert-Butyl 4-[4-(methoxycarbonyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate [4]

-

Couple the crude β-enamino diketone from the previous step with p-tolylhydrazine hydrochloride in ethanol.

-

Purify the resulting residue by column chromatography on silica gel using an acetone/n-hexane (1:7, v/v) eluent.

-

The product is obtained as yellowish crystals.

Data Presentation: Characterization of Pyrazole-Piperidine Derivatives

The following table summarizes the characterization data for a series of synthesized tert-Butyl 4-[4-(methoxycarbonyl)-1-aryl-1H-pyrazol-5-yl]piperidine-1-carboxylates.[4]

| Compound | Ar-substituent | Yield (%) | Melting Point (°C) |

| 5b | 4-methylphenyl | 70 | 133–135 |

| 5c | 3-methylphenyl | 53 | 123–124 |

Note: The yields and melting points are as reported in the cited literature.[4] Further characterization would typically include ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the structure and purity of the compounds.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of the piperidine scaffold have been extensively investigated for a wide range of biological activities. The data presented below highlights the potential of these compounds as inhibitors of various enzymes implicated in disease.

Data Presentation: SAR of Piperidine Derivatives as MenA Inhibitors

Menaquinone (Vitamin K2) biosynthesis is an essential pathway in Mycobacterium tuberculosis, making the enzymes involved attractive targets for novel anti-tuberculosis drugs. The following table presents the inhibitory potencies (IC₅₀) against the MenA enzyme and the antibacterial activities (GIC₅₀) against M. tuberculosis for a series of piperidine derivatives.[5]

| Compound | R¹ | R² | MenA IC₅₀ (µM) | M. tuberculosis GIC₅₀ (µM) |

| 1 | H | H | 13 | 8 |

| 2 | 4-F | H | 22 | 10 |

| 3 | H | 3-Cl | >100 | >100 |

IC₅₀ is the estimated half-maximal inhibitory concentration. GIC₅₀ is the concentration that inhibits 50% of M. tuberculosis growth.[5]

Data Presentation: SAR of Piperidine Carboxamide Derivatives as ALK Inhibitors

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when dysregulated, is a driver of several cancers. The following table shows the inhibitory activity of a series of piperidine carboxamide derivatives against the Karpas-299 tumor cell line, which is dependent on ALK activity.[6]

| Compound | R-Group | pIC₅₀ |

| 1a | -H | 6.89 |

| 1b | -CH₃ | 7.12 |

| 1c | -OCH₃ | 7.01 |

| 1d | -Cl | 7.35 |

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.[6]

Experimental Protocols for Biological Assays

To evaluate the therapeutic potential of novel this compound derivatives, robust and reproducible biological assays are essential. The following sections provide detailed protocols for assessing kinase and β-lactamase inhibition.

Kinase Inhibition Assay Protocol (Luminescence-Based)

This protocol is designed for a 384-well plate format and is suitable for high-throughput screening of kinase inhibitors. The assay measures the amount of ATP remaining after a kinase reaction, where a higher luminescence signal indicates greater inhibition.[7]

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

Test compounds serially diluted in DMSO

-

Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

-

White, flat-bottom 384-well assay plates

-

Multichannel pipettor, plate shaker, and luminescence plate reader

Procedure:

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO. Include a DMSO-only vehicle control and a known positive control inhibitor.

-

Assay Plate Preparation: Add 1 µL of the diluted compounds, vehicle control, and positive control to the appropriate wells of the 384-well plate.

-

Kinase Reaction Mixture Preparation: Prepare a master mix of the kinase reaction solution containing the assay buffer, kinase enzyme, and the specific peptide substrate.

-

Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well. Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells to serve as the 100% inhibition control.

-

Incubation: Mix the plate gently on a plate shaker and incubate at room temperature for a duration optimized for the specific kinase (typically 30-60 minutes).

-

Signal Detection: Add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal. Incubate for 10 minutes at room temperature to stabilize the signal.

-

Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

β-Lactamase Inhibition Assay Protocol (Spectrophotometric)

This assay is based on the hydrolysis of the chromogenic cephalosporin, nitrocefin, by β-lactamase. The hydrolysis produces a colored product that can be measured spectrophotometrically at 490 nm.[8]

Materials:

-

β-Lactamase enzyme (e.g., from E. coli)

-

Nitrocefin solution

-

β-Lactamase assay buffer (e.g., phosphate buffer, pH 7.0)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Reaction Mix Preparation: Prepare a reaction mix containing the β-Lactamase Assay Buffer and Nitrocefin.

-

Sample and Control Preparation: Add the test compounds at various concentrations to the wells of the microplate. Include a vehicle control (solvent only) and a positive control (known β-lactamase inhibitor).

-

Enzyme Addition: Add the β-lactamase enzyme solution to all wells except for the blank (buffer only).

-

Initiate Reaction: Add the Reaction Mix to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 490 nm in kinetic mode for 30-60 minutes at room temperature, taking readings every minute. Protect the plate from light.

-

Data Analysis: Determine the rate of nitrocefin hydrolysis for each concentration of the test compound. Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of novel drug candidates requires knowledge of the cellular signaling pathways they modulate. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways relevant to the therapeutic targets of piperidine derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Cas 1095010-45-9,Methyl 1-Cbz-5-Hydroxypiperidine-3-carboxylate | lookchem [lookchem.com]

- 3. fuaij.com [fuaij.com]

- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Novel Heterocyclic Compounds from Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis and utility of Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate as a versatile starting material for the creation of novel heterocyclic compounds. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][2] The functionalization of this core with a hydroxyl group and a methyl ester provides multiple reaction handles for the construction of diverse and complex heterocyclic systems with potential therapeutic applications.[1][3]

Synthesis of the Core Scaffold: this compound

The target compound, this compound, is not readily commercially available. However, a plausible synthetic route can be devised from commercially available starting materials, primarily involving the diastereoselective reduction of a key ketone intermediate.

A common synthetic pathway begins with the esterification of 1-Boc-piperidine-3-carboxylic acid to yield Methyl N-Boc-piperidine-3-carboxylate.[4] Subsequent oxidation would lead to Methyl 1-Boc-5-oxopiperidine-3-carboxylate, the precursor for the crucial stereoselective reduction.

Experimental Protocol: Synthesis of Methyl 1-Boc-5-oxopiperidine-3-carboxylate (Hypothetical)

-

Esterification: To a solution of 1-Boc-piperidine-3-carboxylic acid (1 equivalent) in methanol, add a catalytic amount of sulfuric acid. Reflux the mixture for 4-6 hours. After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl N-Boc-piperidine-3-carboxylate.

-

Oxidation: Dissolve Methyl N-Boc-piperidine-3-carboxylate (1 equivalent) in a suitable solvent such as dichloromethane. Add an oxidizing agent, for example, Dess-Martin periodinane or perform an oxoammonium-catalyzed oxidation. Monitor the reaction by TLC. Upon completion, quench the reaction and purify the crude product by column chromatography to obtain Methyl 1-Boc-5-oxopiperidine-3-carboxylate.

Diastereoselective Reduction to Introduce the Hydroxyl Group

The reduction of the ketone at the C-5 position can lead to both cis and trans isomers of this compound. The stereochemical outcome is crucial for the biological activity of the final heterocyclic compounds. Diastereoselective reduction can be achieved using various reducing agents.

Experimental Protocol: Diastereoselective Reduction of Methyl 1-Boc-5-oxopiperidine-3-carboxylate

-

Dissolve Methyl 1-Boc-5-oxopiperidine-3-carboxylate (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or THF) and cool the solution to the desired temperature (e.g., -78 °C or 0 °C).

-

Add the reducing agent (e.g., sodium borohydride for lower selectivity, or a bulkier reagent like L-Selectride® for higher stereoselectivity) portion-wise.

-

Stir the reaction mixture until completion (monitored by TLC).

-

Quench the reaction by the slow addition of water or a saturated ammonium chloride solution.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to separate the cis and trans diastereomers.

Table 1: Hypothetical Quantitative Data for the Synthesis of this compound

| Step | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | 1-Boc-piperidine-3-carboxylic acid, MeOH, H₂SO₄ (cat.), reflux | Methyl N-Boc-piperidine-3-carboxylate | >95 | N/A |

| 2 | Dess-Martin periodinane, CH₂Cl₂ | Methyl 1-Boc-5-oxopiperidine-3-carboxylate | 85-95 | N/A |

| 3a | NaBH₄, MeOH, 0 °C | This compound | ~90 | Variable |

| 3b | L-Selectride®, THF, -78 °C | This compound | ~85 | >95:5 (typically favoring axial attack) |

Synthesis of Novel Heterocyclic Compounds

The synthesized this compound can be envisioned as a precursor to a β-keto ester, a versatile intermediate for the synthesis of various five- and six-membered heterocyclic rings. The hydroxyl group can be oxidized to a ketone, yielding Methyl 1-Boc-5-oxopiperidine-3-carboxylate, which is a β-keto ester.

Synthesis of Pyrazole Derivatives

Pyrazoles are a well-known class of heterocyclic compounds with a wide range of biological activities. The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a common method for their preparation.[1][5][6]

Experimental Protocol: Synthesis of Piperidinyl-Pyrazoles

-

To a solution of Methyl 1-Boc-5-oxopiperidine-3-carboxylate (1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid), add the desired hydrazine derivative (1-1.2 equivalents).

-

The reaction can be performed at room temperature or with heating, depending on the reactivity of the hydrazine. Acid catalysis (e.g., a few drops of acetic acid or HCl) can be employed to accelerate the reaction.[5]

-

Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Table 2: Representative Data for Pyrazole Synthesis from β-Keto Esters

| β-Keto Ester | Hydrazine | Product | Yield (%) | Reference |

| Ethyl acetoacetate | Hydrazine hydrate | 3-Methyl-1H-pyrazol-5(4H)-one | 85 | General Knowledge |

| Ethyl benzoylacetate | Phenylhydrazine | 1,5-Diphenyl-1H-pyrazol-3(2H)-one | 90 | General Knowledge |

| Methyl 1-Boc-5-oxopiperidine-3-carboxylate | Phenylhydrazine | Methyl 1-Boc-5-(1-phenyl-1H-pyrazol-5-yl)piperidine-3-carboxylate (Hypothetical) | 70-85 | - |

Synthesis of Pyrimidine Derivatives

Pyrimidines are another important class of nitrogen-containing heterocycles found in nucleic acids and numerous pharmaceuticals. The Pinner synthesis provides a straightforward method for their preparation from 1,3-dicarbonyl compounds and amidines.[2][7]

Experimental Protocol: Synthesis of Piperidinyl-Pyrimidines

-

Dissolve Methyl 1-Boc-5-oxopiperidine-3-carboxylate (1 equivalent) and the desired amidine hydrochloride (1-1.2 equivalents) in a suitable solvent like ethanol.

-

Add a base, such as sodium ethoxide or potassium carbonate, to neutralize the amidine salt and catalyze the reaction.

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

After cooling, filter off any inorganic salts and concentrate the filtrate.

-

Purify the crude product by recrystallization or column chromatography.

Table 3: Representative Data for Pyrimidine Synthesis from β-Keto Esters

| β-Keto Ester | Amidine | Product | Yield (%) | Reference |

| Ethyl acetoacetate | Acetamidine HCl | 2,6-Dimethylpyrimidin-4-ol | 75 | General Knowledge |

| Diethyl malonate | Guanidine HCl | 2-Amino-4,6-dihydroxypyrimidine | 80 | General Knowledge |

| Methyl 1-Boc-5-oxopiperidine-3-carboxylate | Benzamidine HCl | Methyl 1-Boc-5-(2-phenylpyrimidin-4-yl)piperidine-3-carboxylate (Hypothetical) | 60-75 | - |

Synthesis of Isoxazole Derivatives

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. They can be synthesized by the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[8][9]

Experimental Protocol: Synthesis of Piperidinyl-Isoxazoles

-

Dissolve Methyl 1-Boc-5-oxopiperidine-3-carboxylate (1 equivalent) and hydroxylamine hydrochloride (1-1.2 equivalents) in a solvent such as ethanol or a mixture of ethanol and water.

-

Add a base, such as sodium acetate or pyridine, to liberate the free hydroxylamine.

-

Stir the reaction mixture at room temperature or with gentle heating until completion (monitored by TLC).

-

Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Table 4: Representative Data for Isoxazole Synthesis from β-Keto Esters

| β-Keto Ester | Reagent | Product | Yield (%) | Reference |

| Acetylacetone | Hydroxylamine HCl | 3,5-Dimethylisoxazole | 88 | General Knowledge |

| Ethyl acetoacetate | Hydroxylamine HCl | 3-Methylisoxazol-5(4H)-one | 82 | General Knowledge |

| Methyl 1-Boc-5-oxopiperidine-3-carboxylate | Hydroxylamine HCl | Methyl 1-Boc-5-(isoxazol-3-yl)piperidine-3-carboxylate (Hypothetical) | 65-80 | - |

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic transformations described in this guide.

Caption: Synthesis of the core scaffold.

Caption: Synthesis of heterocyclic compounds.

Pharmacological Relevance and Future Directions

Piperidine-containing compounds exhibit a wide range of pharmacological activities, acting on various biological targets.[1][6] The novel heterocyclic compounds synthesized from this compound are of significant interest for drug discovery programs.

-

Pyrazoles: Known for their anti-inflammatory, analgesic, antimicrobial, and anticancer properties.

-

Pyrimidines: Core structures in many anticancer drugs (e.g., 5-fluorouracil), antivirals, and CNS-active agents.

-

Isoxazoles: Exhibit a broad spectrum of activities including antibacterial, antifungal, and anti-inflammatory effects.

The stereochemistry at the C-3 and C-5 positions of the piperidine ring will be a critical determinant of the biological activity and selectivity of the synthesized compounds. Structure-activity relationship (SAR) studies of these novel heterocyclic libraries will be essential to identify lead compounds for further development. The functional groups on the newly formed heterocyclic rings also provide opportunities for further chemical modifications, enabling the exploration of a vast chemical space.

This guide provides a foundational framework for the synthesis and exploration of novel heterocyclic compounds derived from this compound. The detailed protocols and synthetic strategies outlined herein are intended to empower researchers in their quest for new therapeutic agents.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 3. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]

- 4. chim.it [chim.it]

- 5. jk-sci.com [jk-sci.com]

- 6. name-reaction.com [name-reaction.com]

- 7. mdpi.com [mdpi.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

The Critical Role of Stereochemistry in Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a cornerstone of modern drug discovery and development. Even subtle changes in the spatial orientation of functional groups can lead to dramatic differences in a compound's pharmacological profile, including its efficacy, selectivity, and safety. This technical guide delves into the stereochemistry of Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate, a substituted piperidine scaffold with significant potential in medicinal chemistry. While specific data for this exact molecule is limited in publicly available literature, this guide extrapolates from closely related structures to provide a comprehensive overview of its potential stereoisomers, their likely synthesis, and the critical importance of stereochemical control in harnessing their therapeutic potential.

Understanding the Stereoisomers of this compound

This compound possesses two chiral centers at the C3 and C5 positions of the piperidine ring. This gives rise to four possible stereoisomers:

-

(3R,5R)-Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate

-

(3S,5S)-Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate

-

(3R,5S)-Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate

-

(3S,5R)-Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate

These stereoisomers can be categorized into two pairs of enantiomers (non-superimposable mirror images) and two pairs of diastereomers (stereoisomers that are not mirror images). The relative orientation of the hydroxyl and carboxylate groups can be described as cis (on the same side of the ring) or trans (on opposite sides).

The Profound Impact of Stereochemistry on Biological Activity

The significance of stereochemistry in drug design cannot be overstated. Chiral piperidine scaffolds are prevalent in a vast number of approved pharmaceuticals.[1][2][3] The introduction of chiral centers can profoundly influence a molecule's interaction with its biological target, often a protein with a specific three-dimensional binding site. This can lead to:

-

Enhanced Biological Activity and Selectivity: One enantiomer may exhibit significantly higher affinity for the target receptor or enzyme, leading to greater potency. The other enantiomer might be inactive or even interact with off-target molecules, causing unwanted side effects.[1][2]

-

Modulated Physicochemical Properties: Stereoisomers can have different physical properties such as solubility and lipophilicity, which in turn affect their absorption, distribution, metabolism, and excretion (ADME) profiles.[2]

-

Improved Pharmacokinetic Properties: The spatial arrangement of atoms can influence how a drug is metabolized, potentially leading to a longer half-life or improved bioavailability for a specific stereoisomer.[1][2]

-

Reduced Toxicity: By isolating the therapeutically active enantiomer, the potential for toxicity associated with the inactive or off-target enantiomer can be minimized.[1]

Synthetic Strategies for Stereoselective Synthesis

Achieving stereocontrol in the synthesis of substituted piperidines is a key challenge in medicinal chemistry. Based on literature for analogous compounds, several strategies can be envisioned for the stereoselective synthesis of the individual isomers of this compound.

Chiral Pool Synthesis

A common approach involves starting from readily available chiral building blocks. For instance, enantiomerically pure (R)- or (S)-piperidine-3-carboxylic acid could serve as a starting material.[1]

Asymmetric Synthesis and Resolution

Another strategy involves the synthesis of a racemic or diastereomeric mixture followed by separation of the desired stereoisomer.

-

Asymmetric Hydrogenation: Asymmetric hydrogenation of a corresponding pyridine precursor can be a powerful tool to introduce chirality.

-

Chiral Resolution: A racemic mixture can be resolved using several techniques:

-

Diastereomeric Salt Formation: Reaction with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.

-

Enzymatic Resolution: Utilizing enzymes that selectively react with one enantiomer.

-

Chiral Chromatography: High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective method for both analytical and preparative separation of enantiomers and diastereomers.[4][5]

-

Experimental Protocols (Exemplary and Inferred)

General Procedure for Chiral HPLC Separation

Objective: To separate the stereoisomers of a racemic or diastereomeric mixture of this compound.

Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a chiral column (e.g., polysaccharide-based chiral stationary phase like Chiralpak®).[4]

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., isopropanol or ethanol), with potential additives like trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak shape. The optimal ratio would need to be determined empirically.

Protocol:

-

Dissolve a small amount of the sample mixture in the mobile phase.

-

Inject the sample onto the chiral column.

-

Elute the components with the mobile phase at a constant flow rate.

-

Monitor the elution profile using the UV detector at an appropriate wavelength.

-

The different stereoisomers will elute at different retention times, allowing for their separation and collection.

Quantitative Data (Illustrative)

Specific quantitative data for the individual stereoisomers of this compound are not currently documented in public literature. However, for a given set of stereoisomers, one would expect to find distinct values for properties such as:

| Property | Expected Variation Between Stereoisomers |

| Melting Point (°C) | Diastereomers will have different melting points. Enantiomers will have identical melting points, but a mixture of enantiomers (racemate) may have a different melting point than the pure enantiomers. |

| Specific Rotation ([(\alpha)]D) | Enantiomers will rotate plane-polarized light to an equal but opposite degree. Diastereomers will have different specific rotations. |

| NMR Spectroscopy | While enantiomers have identical NMR spectra in an achiral solvent, diastereomers will exhibit different chemical shifts and coupling constants. The coupling constants between protons on the piperidine ring can be particularly useful in determining the relative stereochemistry (cis or trans) of the substituents.[6] The use of chiral shift reagents can allow for the differentiation of enantiomers by NMR. |

Conclusion

The stereochemistry of this compound is a critical determinant of its potential biological activity. The existence of four distinct stereoisomers necessitates a thorough understanding and control of their synthesis and characterization. While direct experimental data for this specific molecule remains to be fully elucidated in the public domain, the principles and methodologies established for analogous chiral piperidines provide a robust framework for its investigation. For researchers and drug development professionals, the stereoselective synthesis and individual evaluation of each stereoisomer are paramount to unlocking the full therapeutic potential of this promising scaffold and to developing safer, more effective medicines.

References

The Synthetic Versatility of Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction